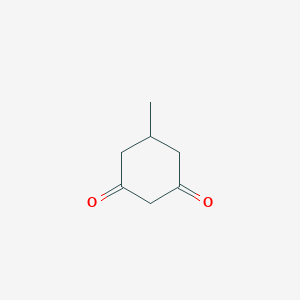

5-Methylcyclohexane-1,3-dione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIIMPQQPXUKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332467 | |

| Record name | 5-methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4341-24-6 | |

| Record name | 5-methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylcyclohexane-1,3-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylcyclohexane-1,3-dione, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its emerging role in the development of novel therapeutics, particularly as a scaffold for anticancer agents targeting the c-Met signaling pathway. All quantitative data is presented in structured tables for clarity, and key chemical transformations and biological pathways are illustrated using diagrams.

Chemical and Physical Properties

This compound, identified by the CAS number 4341-24-6, is a cyclic diketone that serves as a valuable building block in organic synthesis.[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4341-24-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Melting Point | 126-130 °C | [4][5] |

| Boiling Point | 221.6 °C at 760 mmHg (estimated) | [6] |

| Density | 1.134 g/cm³ (estimated) | [6] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |

| pKa | 5.29 ± 0.20 (predicted) | [4] |

| Appearance | White to cream or yellow crystalline powder. | [7] |

Synthesis of this compound

Experimental Protocol: Synthesis via Michael Addition and Cyclization

This procedure involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.

Materials:

-

Diethyl malonate

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the corresponding enolate.

-

Michael Addition: Methyl vinyl ketone is added slowly to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to ensure the completion of the 1,4-conjugate addition.

-

Intramolecular Cyclization (Dieckmann Condensation): The resulting Michael adduct is then heated under reflux in the presence of a base (e.g., sodium ethoxide) to facilitate an intramolecular Dieckmann condensation, forming a cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The cyclic intermediate is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid. Upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield this compound.

-

Purification: The crude product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Anticancer Activity and c-Met Inhibition

Recent research has highlighted the potential of cyclohexane-1,3-dione derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, and its aberrant activation is implicated in the progression of various cancers, including non-small-cell lung cancer.[1]

Small molecule inhibitors based on the cyclohexane-1,3-dione core have been designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling cascade. This inhibition can lead to reduced tumor growth and proliferation.

Caption: Inhibition of the c-Met signaling pathway.

Antimicrobial Activity

Derivatives of cyclohexane-1,3-dione have also been investigated for their antimicrobial properties. Studies have shown that certain compounds containing this scaffold exhibit activity against various bacterial strains.[8] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms. Further research in this area could lead to the development of new classes of antibiotics.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of complex molecules. The demonstrated biological activity of its derivatives, especially as inhibitors of the c-Met signaling pathway, underscores its potential as a scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the fields of chemistry and medicine.

References

- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]

Technical Guide: Physical Properties of 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclohexane-1,3-dione is a cyclic diketone that serves as a versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug discovery and materials science where precise control over reaction conditions and product purity is paramount. This technical guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols and a summary of quantitative data.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data for easy reference and comparison. It is important to note that minor discrepancies in reported values may exist due to variations in experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| Melting Point | 123.0-131.0 °C | [2] |

| Boiling Point | 194.28 °C (rough estimate) - 221.6 °C at 760 mmHg | [2] |

| Density | 1.0579 g/cm³ (rough estimate) - 1.134 g/cm³ | [2] |

| Appearance | White to cream to yellow to orange crystals or powder | |

| Solubility | Soluble in Chloroform (B151607), Methanol | [2] |

| pKa | 5.29 ± 0.20 (Predicted) | [2] |

| Flash Point | 89.1 °C | |

| Refractive Index | 1.4660 (estimate) - 1.517 | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and available data for this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder until a small amount of the sample is packed into the closed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed for the CDCl₃ solvent.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and improve sensitivity.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal of the FTIR spectrometer.[4]

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

-

Data Processing: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-H).

Alternative Method (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet, which is then analyzed.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured, and a mass spectrum is generated, showing the relative intensity of each m/z value. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound like this compound.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclohexane-1,3-dione is a pivotal structural motif in organic synthesis and medicinal chemistry. Its chemical behavior is largely dictated by the equilibrium between its keto and enol tautomers. This guide provides a comprehensive technical overview of this tautomerism, including the underlying principles, factors influencing the equilibrium, and detailed experimental protocols for its characterization. Furthermore, the relevance of the cyclohexane-1,3-dione scaffold in drug discovery, particularly as a pharmacophore for kinase inhibitors, is explored.

Introduction

Tautomers are constitutional isomers that readily interconvert, and keto-enol tautomerism is a fundamental concept in organic chemistry involving the migration of a proton and the shifting of bonding electrons.[1][2] this compound, a cyclic β-diketone, exists as an equilibrium mixture of its diketo and enol forms. The position of this equilibrium is highly sensitive to environmental factors and plays a crucial role in the molecule's reactivity and potential biological activity. Understanding and controlling this tautomerism is essential for its application in the synthesis of complex molecules and in the design of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition followed by an intramolecular Claisen condensation. A reliable method is adapted from the synthesis of its close analog, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).[3][4] The procedure involves the reaction of a β-keto ester with an α,β-unsaturated ketone. For this compound, this would typically involve the reaction of diethyl malonate with crotonaldehyde.

Experimental Protocol: Synthesis

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Crotonaldehyde

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added to the sodium ethoxide solution.

-

Crotonaldehyde is then added dropwise to the reaction mixture, and the solution is refluxed.

-

After the initial reaction, a solution of sodium hydroxide is added, and the mixture is refluxed again to facilitate hydrolysis and decarboxylation.

-

The reaction mixture is then cooled and acidified with hydrochloric acid.

-

The product, this compound, precipitates and can be collected by filtration, washed with cold water, and dried.[3]

The Keto-Enol Tautomeric Equilibrium

The equilibrium between the diketo and enol forms of this compound is dynamic and influenced by several factors. The enol form is stabilized by the formation of a conjugated system.

Caption: Keto-enol tautomerism of this compound.

Factors Influencing the Equilibrium

-

Solvent Polarity: The polarity of the solvent plays a significant role in determining the position of the keto-enol equilibrium.[5] In nonpolar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding. In polar protic solvents, the solvent molecules can form hydrogen bonds with the keto form, thus stabilizing it and shifting the equilibrium towards the diketo tautomer.[6][7] For cyclic 1,3-dicarbonyl compounds, the enol form can also be stabilized by intermolecular hydrogen bonding, leading to dimerization in non-polar solvents.[8]

-

Temperature: An increase in temperature generally shifts the equilibrium towards the more polar triketo form for β-triketones, suggesting that for this compound, higher temperatures might favor the diketo form.[9]

-

pH: The tautomerization is catalyzed by both acids and bases.[1][2] The rate of interconversion is significantly increased in the presence of acidic or basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the quantitative analysis of the keto-enol equilibrium as the interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals for both the keto and enol forms.

-

Keto Form: Expect signals for the methyl protons, the methine proton at C5, and the methylene (B1212753) protons at C2, C4, and C6.

-

Enol Form: The enol form will exhibit a characteristic signal for the enolic hydroxyl proton, a vinyl proton, and signals for the methyl and methylene groups in different chemical environments compared to the keto form.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides clear evidence for the presence of both tautomers.

-

Keto Form: Two distinct carbonyl carbon signals are expected around 200-210 ppm.

-

Enol Form: The enol form will show a signal for the enolic carbon (C=C-OH) at a higher field and a carbonyl carbon signal at a lower field compared to the diketo form.[10]

Quantitative Analysis: The ratio of the keto to enol forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.[5]

| Solvent | % Enol (for Dimedone) |

| Chloroform (B151607) | 22.7 |

Experimental Protocol: ¹H NMR Analysis

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Prepare solutions of this compound in various deuterated solvents of known concentration.

-

Add a small amount of TMS to each sample.

-

Acquire ¹H NMR spectra at a constant temperature.

-

Identify the characteristic peaks for the keto and enol tautomers.

-

Integrate the signals corresponding to a specific proton (e.g., methyl group) in both tautomers.

-

Calculate the molar ratio of the enol and keto forms and determine the equilibrium constant (Keq).

Caption: Workflow for NMR analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in both tautomers.

-

Keto Form: A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ketone groups.[11]

-

Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the enolic hydroxyl group, and a C=C stretching band around 1600-1650 cm⁻¹. The C=O stretching frequency in the enol form is typically shifted to a lower wavenumber compared to the keto form due to conjugation.

Experimental Protocol: IR Spectroscopy

Materials:

-

This compound

-

KBr (for solid samples) or a suitable solvent (for solution-phase analysis)

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry KBr powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

Record the IR spectrum.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying the conjugated π-system of the enol tautomer.

-

Enol Form: The conjugated enone system of the enol form gives rise to a strong π → π* absorption band in the UV region, typically around 250-280 nm.[13] The exact λmax will be solvent-dependent.

-

Keto Form: The diketo form exhibits a weaker n → π* transition at a longer wavelength.

Experimental Protocol: UV-Vis Spectroscopy

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to obtain solutions with absorbance values in the optimal range (0.1-1.0).

-

Record the UV-Vis spectra of the solutions against a solvent blank.[14]

Relevance in Drug Development

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Of particular interest is its role in the development of kinase inhibitors.

Cyclohexane-1,3-diones as c-Met Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Aberrant c-Met signaling is implicated in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[15][16][17] Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of c-Met kinase.[15][16][17] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing its phosphorylation and subsequent downstream signaling. The ability of the cyclohexane-1,3-dione moiety to engage in key hydrogen bonding interactions within the ATP-binding pocket is crucial for its inhibitory activity.

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

The keto-enol tautomerism of this compound is a fascinating and fundamentally important aspect of its chemistry. The equilibrium is delicately balanced and can be tuned by the choice of solvent, temperature, and pH. A thorough understanding of this phenomenon, facilitated by spectroscopic techniques such as NMR, IR, and UV-Vis, is critical for harnessing the synthetic potential of this molecule. Furthermore, the cyclohexane-1,3-dione core represents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology, highlighting the continued importance of studying such fundamental chemical principles in the context of drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. studycorgi.com [studycorgi.com]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-methylcyclohexane-1,3-dione. A detailed examination of the spectrum reveals the compound's structural intricacies, including the significant influence of keto-enol tautomerism on the observed chemical shifts, multiplicities, and coupling constants.

Keto-Enol Tautomerism

In solution, this compound exists as an equilibrium mixture of its diketo and enol tautomers. This equilibrium is a critical factor in interpreting the 1H NMR spectrum, as signals for both forms are observed. The ratio of these tautomers can be influenced by factors such as solvent and temperature. The enol form is stabilized by conjugation, leading to characteristic downfield shifts for the vinylic and enolic hydroxyl protons.

Diagram of Tautomeric Equilibrium

Caption: Keto-enol tautomerism of this compound.

1H NMR Spectral Data

The following table summarizes the assigned 1H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl3) at 400 MHz. The assignments are based on the understanding of chemical shifts for protons in different chemical environments and the influence of the keto-enol tautomerism.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) | Assignment (Tautomer) | Protons |

| A | 11.30 | br s | 1H | Enol | Enolic OH |

| B | 5.48 | s | 1H | Enol | Vinylic CH |

| C | 3.39 | s | 2H | Keto | CH2 (between C=O) |

| D | 2.72 | m | 1H | Keto/Enol | CH |

| E | 2.44 | m | 2H | Keto/Enol | CH2 |

| F | 2.36 | m | 2H | Keto/Enol | CH2 |

| G | 2.25 | m | 1H | Keto/Enol | CH |

| J | 2.12 | m | 1H | Keto/Enol | CH |

| K | 1.11 | d | 3H | Keto/Enol | CH3 |

| L | 1.09 | d | 3H | Keto/Enol | CH3 |

br s: broad singlet, s: singlet, d: doublet, m: multiplet

Signal Assignment and Interpretation

The 1H NMR spectrum of this compound in CDCl3 displays a series of signals corresponding to both the diketo and enol forms.[1]

Enol Form:

-

A broad singlet at approximately 11.30 ppm is characteristic of the acidic enolic hydroxyl proton (-OH).[1]

-

The singlet at 5.48 ppm is assigned to the vinylic proton (-C=CH-).[1]

Diketo Form:

-

A singlet observed around 3.39 ppm corresponds to the two equivalent protons of the methylene (B1212753) group situated between the two carbonyl groups (-C(=O)-CH2-C(=O)-).[1]

Overlapping Signals (Keto and Enol Forms):

-

The signals in the aliphatic region between 2.12 and 2.72 ppm are more complex due to the overlapping resonances of the methine (CH) and methylene (CH2) protons from both tautomers.[1]

-

The doublets at approximately 1.11 and 1.09 ppm are attributed to the methyl group (-CH3) protons, which are split by the adjacent methine proton.[1] The presence of two distinct doublets suggests that the methyl groups in the keto and enol forms are in slightly different chemical environments.

Experimental Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: 0-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the 1H NMR spectrum of this compound.

Caption: Workflow for 1H NMR analysis of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methylcyclohexane-1,3-dione. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for data acquisition, and visualizes the relationship between the molecular structure and its NMR signals.

Predicted ¹³C NMR Spectral Data

Due to the limited public availability of experimentally derived and assigned ¹³C NMR data for this compound, the following chemical shifts have been predicted using advanced computational algorithms. These predictions are based on established databases and provide a reliable estimation of the expected spectral values.

The carbon atoms in this compound are numbered according to IUPAC nomenclature as illustrated below:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| C1 | 209.5 | C |

| C2 | 52.0 | CH₂ |

| C3 | 209.5 | C |

| C4 | 52.0 | CH₂ |

| C5 | 35.0 | CH |

| C6 | 45.0 | CH₂ |

| C7 (CH₃) | 21.0 | CH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a solid organic compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for similar ketones.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can often reference the residual solvent peak.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Temperature: 298 K (25 °C)

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Structure-Signal Correlation

The following diagram illustrates the logical relationship between each carbon atom in the this compound molecule and its corresponding predicted ¹³C NMR chemical shift.

Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclohexane-1,3-dione is a cyclic β-diketone that serves as a versatile building block in organic synthesis. Its structural features, particularly the presence of two carbonyl groups and its existence in a tautomeric equilibrium between the diketo and enol forms, give rise to a characteristic infrared (IR) spectrum. IR spectroscopy is a powerful analytical technique for the identification and characterization of this compound, providing valuable insights into its molecular structure and purity. This technical guide provides a comprehensive overview of the IR spectroscopy of this compound, including spectral data, interpretation, a detailed experimental protocol, and its relevance in the context of drug discovery.

Keto-Enol Tautomerism

A key feature of this compound is its ability to exist as two tautomers in equilibrium: the diketo form and the enol form. This equilibrium is fundamental to understanding its reactivity and its IR spectrum. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism of this compound.

Infrared Spectral Data

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of both the diketo and enol forms in the solid state can lead to a more complex spectrum than would be expected from a single species. The following table summarizes the expected characteristic infrared absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Tautomeric Form |

| ~3400-2500 | Broad, Medium | O-H stretch (intramolecularly hydrogen-bonded) | Enol |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic CH₃ and CH₂) | Diketo & Enol |

| ~1735 & ~1710 | Strong, Sharp | C=O stretch (asymmetric and symmetric) | Diketo |

| ~1610 | Strong | C=O stretch (conjugated) / C=C stretch | Enol |

| ~1460 & ~1380 | Medium | C-H bend (CH₂ and CH₃) | Diketo & Enol |

| ~1250 | Medium | C-O stretch | Enol |

Experimental Protocol: KBr Pellet Method for FTIR Analysis

This protocol outlines the steps for preparing a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (solid)

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Caption: Experimental workflow for IR spectroscopy of a solid sample.

Procedure:

-

Sample and KBr Preparation:

-

Ensure the agate mortar and pestle, and the pellet die are clean and dry.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade KBr. The ratio of KBr to the sample should be roughly 100:1.

-

-

Grinding and Mixing:

-

Add the weighed this compound to the agate mortar and grind it to a fine powder.

-

Add the KBr to the mortar in small portions and continue grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

-

-

Pellet Formation:

-

Carefully transfer the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.

-

Release the pressure and carefully disassemble the die to retrieve the translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of a blank KBr pellet to subtract any atmospheric and KBr absorptions.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with the known vibrational frequencies of the functional groups present in this compound to confirm its identity and assess its purity.

-

Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented, derivatives of the closely related cyclohexane-1,3-dione scaffold have shown significant potential in drug discovery.[1] These derivatives have been investigated for a range of biological activities, including:

-

Anti-proliferative Agents: Certain cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2]

-

Tyrosine Kinase Inhibitors: The cyclohexane-1,3-dione core has been utilized as a scaffold for the development of inhibitors of tyrosine kinases, which are important targets in cancer therapy.[2]

The ability to accurately characterize compounds like this compound using IR spectroscopy is a critical first step in the synthesis and subsequent biological evaluation of novel therapeutic agents based on this scaffold.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure, reflecting the presence of its key functional groups and the keto-enol tautomerism inherent to β-diketones. A thorough understanding of its IR spectral features, combined with standardized experimental protocols, is essential for its unambiguous identification and quality control in research and drug development settings. The versatility of the cyclohexane-1,3-dione scaffold in medicinal chemistry underscores the importance of robust analytical techniques like IR spectroscopy for advancing the discovery of new therapeutic agents.

References

Mass Spectrometry of 5-Methylcyclohexane-1,3-dione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 5-Methylcyclohexane-1,3-dione, a cyclic dione (B5365651) of interest in various chemical and pharmaceutical research areas. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of fragmentation pathways and analytical workflows.

Introduction to the Mass Spectrometry of Cyclic Ketones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI), which can cause the molecule to fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

For cyclic ketones like this compound, common fragmentation pathways include alpha-cleavage, McLafferty rearrangements, and retro-Diels-Alder reactions. The presence of two carbonyl groups and a methyl substituent in this compound (molecular weight: 126.15 g/mol [1][2]) is expected to lead to a characteristic fragmentation pattern.

Predicted Fragmentation Pattern of this compound

While a publicly available, detailed experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be predicted based on established principles for cyclic ketones.[3][4] The molecular ion (M+) peak is expected at an m/z of 126.

The primary fragmentation pathways are anticipated to be initiated by the cleavage of bonds adjacent to the carbonyl groups (alpha-cleavage).[5][6] Subsequent rearrangements and further fragmentation will lead to a series of characteristic ions.

Predicted Major Fragment Ions

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 126 | [C7H10O2]+• | Molecular Ion (M+) |

| 111 | [M - CH3]+ | Loss of a methyl radical from the molecular ion. |

| 98 | [M - CO]+• | Loss of a neutral carbon monoxide molecule. |

| 84 | [M - C2H2O]+• | Alpha-cleavage followed by loss of ketene. |

| 83 | [C5H7O]+ | Alpha-cleavage and subsequent loss of a methyl radical and carbon monoxide. |

| 69 | [C4H5O]+ | Further fragmentation of the m/z 98 or 84 ions. |

| 55 | [C3H3O]+ | A common fragment for cyclic ketones, likely arising from multiple pathways. |

| 43 | [CH3CO]+ | Acylium ion, characteristic of ketones. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides structural identification.

1. Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

Visualizing Fragmentation and Workflow

Predicted Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.

GC-MS Analytical Workflow

Caption: General workflow for the analysis of this compound by GC-MS.

References

Theoretical Exploration of 5-Methylcyclohexane-1,3-dione Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclohexane-1,3-dione, a key structural motif in numerous biologically active compounds, exists as a dynamic equilibrium of tautomeric forms. Understanding the delicate balance between the diketo and enol tautomers is paramount for predicting molecular properties, reactivity, and ultimately, drug efficacy and design. This technical guide provides an in-depth analysis of the theoretical studies of this compound tautomers, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the fundamental relationships. While direct theoretical data for the 5-methyl derivative is limited, this guide leverages findings from the closely related analogue, 4-methyl-cyclohexane-1,3-dione, to provide a robust predictive framework.

Tautomeric Landscape of this compound

The tautomerism in this compound primarily involves an equilibrium between the diketo form and two possible enol forms. The enol forms are stabilized by conjugation and, in some cases, intermolecular hydrogen bonding. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.

A study on the analogous 4-methyl-cyclohexane-1,3-dione revealed that one of the enolic forms is more stable and thus preferentially formed.[1] This preference is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.[1]

Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability

Computational studies on substituted cyclohexane-1,3-diones provide valuable insights into the relative energies and populations of the tautomers. The following table summarizes theoretical data for the closely related 4-methyl-cyclohexane-1,3-dione, which serves as a strong predictive model for the 5-methyl isomer. Geometry optimization and Natural Bond Orbital (NBO) analysis are common theoretical approaches to understanding these systems.[1]

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Population (%) | Reference |

| 4-Methylcyclohexane-1,3-dione (Keto) | DFT/B3LYP/6-311++G(d,p) | 0.00 | Major | [1] |

| 3-Hydroxy-4-methylcyclohex-2-en-1-one (Enol) | DFT/B3LYP/6-311++G(d,p) | Lower than keto | Minor | [1] |

Note: Specific energy values for 4-methyl-cyclohexane-1,3-dione were not publicly available in the referenced abstract. The qualitative stability is inferred from the statement that one enolic form is preferentially formed.

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a comprehensive understanding of the tautomeric equilibrium of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying the different tautomers in solution.[1]

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify characteristic peaks for each tautomer. The diketo form will show distinct signals for the methylene (B1212753) protons adjacent to the carbonyl groups. The enol form will exhibit a characteristic enolic proton signal and vinylic proton signals.

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

-

Solvent Studies: Repeat the experiment in various solvents of differing polarity to investigate the effect of the solvent on the tautomeric equilibrium.

References

Solubility of 5-Methylcyclohexane-1,3-dione in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility of 5-Methylcyclohexane-1,3-dione in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers qualitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Introduction

This compound is a cyclic diketone with a molecular formula of C₇H₁₀O₂. Its chemical structure, featuring both a nonpolar hydrocarbon backbone and polar ketone functional groups, results in varied solubility across different organic solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation, and analytical method development.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility characteristics.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Methanol | Soluble | [1] |

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The absence of extensive quantitative data necessitates the use of standardized experimental methods to determine the solubility of this compound in specific solvents of interest. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method and the UV-spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer, orbital shaker, or rotator. The time required to reach equilibrium can vary depending on the solvent and temperature and may range from several hours to days. A common practice is to agitate for 24-48 hours.[2]

-

Maintain a constant temperature throughout the equilibration process using a temperature-controlled water bath or incubator.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the withdrawn supernatant through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and to ensure all moisture is removed.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

g/100 mL: (Mass of dissolved solute in g / Volume of solvent used in mL) x 100

-

mol/L: (Mass of dissolved solute in g / Molecular weight of this compound) / Volume of solvent used in L

-

UV-Spectroscopic Method

The UV-spectroscopic method is a sensitive and often faster alternative to the gravimetric method, provided the solute has a chromophore that absorbs ultraviolet or visible light. This compound, with its ketone functional groups, is expected to have a UV absorbance, making this method suitable.

Detailed Methodology:

-

Preparation of a Standard Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound in the desired solvent at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, withdraw a sample of the supernatant and filter it as described previously (Section 3.1, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the standard calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Caption: Experimental Workflow for UV-Spectroscopic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the foundational qualitative information and detailed, robust experimental protocols for its determination. The gravimetric and UV-spectroscopic methods outlined are standard, reliable approaches that can be readily implemented in a laboratory setting. For researchers and drug development professionals, the ability to accurately determine the solubility of this compound in various organic solvents is essential for optimizing experimental conditions, ensuring reproducibility, and advancing scientific research.

References

The Discovery and Synthetic History of 5-Methylcyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core discovery and history of 5-Methylcyclohexane-1,3-dione, a versatile scaffold in organic synthesis and a key building block in the development of novel therapeutics. While the precise moment of its first synthesis is not definitively documented in a singular discovery paper, its emergence is intrinsically linked to the foundational work on cyclic diones by pioneering chemists at the turn of the 20th century. This document provides a detailed account of the likely historical synthetic routes, modern experimental protocols, and key physicochemical data.

Historical Context: The Dawn of Cyclic Dione Synthesis

The late 19th and early 20th centuries were a period of immense progress in synthetic organic chemistry. The foundational work on the synthesis of cyclic 1,3-diones, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), laid the groundwork for the preparation of its 5-methyl analog. The synthesis of dimedone is well-documented and attributed to the German chemist Daniel Vorländer. This synthesis, and others like it, relied on two key reactions: the Michael addition and the Dieckmann condensation.

The Michael addition , discovered by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is fundamental to the formation of the carbon skeleton of the cyclohexane (B81311) ring.

The Dieckmann condensation , first described by Walter Dieckmann in 1894, is an intramolecular cyclization of a diester in the presence of a base to form a β-keto ester.[1][2][3][4][5] This reaction is crucial for forming the cyclic structure of the dione.

Given the established success of these methods for similar compounds, it is highly probable that the first synthesis of this compound was achieved through a similar reaction sequence.

The Postulated Historical Synthesis Pathway

The most probable historical route to this compound involves the reaction of a methyl-substituted α,β-unsaturated ketone with a malonic ester, followed by cyclization, hydrolysis, and decarboxylation. This pathway is analogous to the well-established synthesis of related cyclic diketones.

DOT Script for the Postulated Historical Synthesis Pathway

Caption: Postulated historical synthesis pathway for this compound.

Key Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [6] |

| Molecular Weight | 126.15 g/mol | [6] |

| Melting Point | 126-130 °C | |

| Boiling Point | 235.7 ± 23.0 °C at 760 mmHg | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 4341-24-6 | [7] |

Detailed Experimental Protocol (Representative Modern Synthesis)

While the exact historical protocol is not available, the following represents a typical modern laboratory synthesis of this compound, adapted from established procedures for analogous compounds. This procedure is provided for informational purposes and should be carried out by qualified personnel in a properly equipped laboratory.

Materials:

-

Methyl vinyl ketone

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. To this, diethyl malonate is added dropwise with stirring. The mixture is then cooled in an ice bath, and methyl vinyl ketone is added slowly from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

Cyclization (Dieckmann-like Condensation): The reaction mixture containing the Michael adduct is cooled, and a solution of sodium ethoxide in ethanol is added. The mixture is then refluxed for an additional 4-6 hours to effect intramolecular condensation.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid. The ethanol is removed under reduced pressure. A solution of sodium hydroxide is added to the residue, and the mixture is refluxed for 4-6 hours to hydrolyze the ester. The resulting solution is cooled and carefully acidified with concentrated hydrochloric acid, which induces decarboxylation and precipitation of the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or acetone.

DOT Script for the Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Modern Significance and Applications

This compound continues to be a valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. In the realm of drug development, the cyclohexane-1,3-dione scaffold is found in a variety of biologically active compounds. The presence of the methyl group at the 5-position can influence the molecule's conformational preferences and its interactions with biological targets.

The historical development of the synthesis of this compound, rooted in the foundational principles of organic chemistry, underscores its enduring importance as a tool for chemical innovation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C7H10O2 | CID 458095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylcyclohexane-1,3-dione from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Methylcyclohexane-1,3-dione, a valuable intermediate in organic synthesis, starting from the readily available precursor, resorcinol (B1680541). The synthesis is presented as a two-step process: the selective C-methylation of resorcinol to yield 5-methylresorcinol (orcinol), followed by the catalytic hydrogenation of the aromatic ring to produce the target compound.

Introduction

This compound is a cyclic diketone with applications in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structural motif allows for a variety of chemical transformations, making it a versatile building block. The synthesis from resorcinol offers a cost-effective route to this important intermediate. The overall synthetic pathway involves two key transformations:

-

Step 1: Methylation of Resorcinol to 5-Methylresorcinol (Orcinol). This step introduces the methyl group at the 5-position of the resorcinol ring. While chemical methylation of phenols can sometimes lead to a mixture of C- and O-alkylated products, conditions can be optimized to favor C-alkylation.

-

Step 2: Catalytic Hydrogenation of 5-Methylresorcinol. The aromatic ring of orcinol (B57675) is reduced to a cyclohexane (B81311) ring to yield the final product, this compound. This transformation is typically achieved through catalytic hydrogenation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from resorcinol.

| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Methylation | Resorcinol, Methyl Iodide | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | 0 to RT | 4 | ~60-70 | >95 (after purification) |

| 2 | Hydrogenation | 5-Methylresorcinol | 5% Palladium on Carbon (Pd/C) | Water | 50 | 1 | ~80-85[1] | >98 (after recrystallization) |

Experimental Protocols

Step 1: Synthesis of 5-Methylresorcinol (Orcinol) from Resorcinol (Friedel-Crafts Methylation)

This protocol describes the selective C-methylation of resorcinol using methyl iodide and a Lewis acid catalyst.

Materials:

-

Resorcinol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Carbon Disulfide (CS₂)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous carbon disulfide.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of resorcinol (1.0 eq) in carbon disulfide to the stirred suspension.

-

After the addition is complete, add methyl iodide (1.1 eq) dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and 10% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-methylresorcinol.

Step 2: Synthesis of this compound from 5-Methylresorcinol (Catalytic Hydrogenation)

This protocol details the reduction of the aromatic ring of orcinol to yield the target dione.

Materials:

-

5-Methylresorcinol (Orcinol)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Water

-

Sodium Formate (B1220265) (HCOONa) as a hydrogen donor[1]

-

Celite

Procedure:

-

To a solution of 5-methylresorcinol (1.0 eq) in water in a round-bottom flask, add 5% Pd/C catalyst (5 mol%).

-

Add sodium formate (3.0 eq) to the mixture.

-

Heat the reaction mixture to 50 °C and stir vigorously for 1 hour.[1] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with water.

-

Acidify the filtrate with concentrated HCl to pH ~2.

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from acetonitrile to yield a crystalline solid.[2]

Visualizations

Reaction Pathway:

References

Application Notes and Protocols: Knoevenagel Condensation with 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[1][2] 5-Methylcyclohexane-1,3-dione is a valuable active methylene compound in this context, as its condensation products, particularly with aromatic aldehydes, serve as precursors to a wide range of heterocyclic compounds, including xanthene derivatives. These scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[3][4][5]

These application notes provide detailed protocols and comparative data for the Knoevenagel condensation of this compound with various aromatic aldehydes under different catalytic conditions. The resulting products, such as 2-arylmethylene-5-methylcyclohexane-1,3-diones and the subsequently formed xanthene derivatives, are important intermediates in drug discovery and development.[3][6]

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from studies on the Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes. While specific data for this compound is limited in readily available literature, the data for the closely related 5,5-dimethylcyclohexane-1,3-dione (B117516) provides a strong predictive framework for reaction optimization.

Table 1: Catalyst and Solvent Effects on the Synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (SDS) (10 mol%) | Water | 6 | 94 | [7] |

| 2 | 4-Nitrobenzaldehyde | Sodium Dodecyl Sulfate (SDS) (10 mol%) | Water | 6 | 94 | [7] |

| 3 | Benzaldehyde | Dodecanesulfonic Acid (DSA) (10 mol%) | Water | 6 | 93 | [7] |

| 4 | 4-Chlorobenzaldehyde | Baker's Yeast | Water | 10 | 92 | [8] |

| 5 | 4-Nitrobenzaldehyde | Baker's Yeast | Water | 8 | 95 | [8] |

| 6 | Benzaldehyde | None (Solvent-free grinding) | N/A | 0.5 | 85 | |

| 7 | 4-Chlorobenzaldehyde | KF/Al2O3 (Solvent-free grinding) | N/A | 0.3 | 92 |

Table 2: Synthesis of Xanthene Derivatives via Knoevenagel Condensation and Cyclization

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | DBU/Water | Water | Room Temp | 20 min | 96 | [9] |

| 2 | 4-Nitrobenzaldehyde | DBU/Water | Water | Room Temp | 15 min | 98 | [9] |

| 3 | Benzaldehyde | HTMAB | Water | 60 | 30 min | 87 | [10] |

| 4 | 4-Chlorobenzaldehyde | HTMAB | Water | 60 | 25 min | 88 | [10] |

| 5 | 4-Nitrobenzaldehyde | HTMAB | Water | 60 | 20 min | 90 | [10] |

Experimental Protocols

The following protocols are adapted from established procedures for the Knoevenagel condensation of 5,5-dimethylcyclohexane-1,3-dione and can be applied to this compound with minor modifications as needed.

Protocol 1: Aqueous Synthesis of 2-Arylmethylene-5-methylcyclohexane-1,3-dione using a Surfactant Catalyst

This protocol describes a green and efficient method for the synthesis of the initial Knoevenagel adduct using a surfactant catalyst in water.

Materials:

-

This compound (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Sodium Dodecyl Sulfate (SDS) (0.1 mmol, 10 mol%)

-

Deionized Water (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), SDS (0.1 mmol), and deionized water (10 mL).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

The solid product is collected by vacuum filtration using a Buchner funnel.

-

Wash the product with cold deionized water (2 x 10 mL).

-

The crude product can be purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis of Xanthene Derivatives

This protocol details a solvent-free approach for the synthesis of xanthene derivatives, which often proceeds via an initial Knoevenagel condensation followed by a Michael addition and cyclization.

Materials:

-

This compound (2.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Potassium Fluoride on Alumina (KF/Al2O3) (100 mg)

-

Mortar and pestle

-

Rotary evaporator

Procedure:

-

In a mortar, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and KF/Al2O3 (100 mg).

-

Grind the mixture using a pestle at room temperature for approximately 20-30 minutes.

-

Allow the reaction mixture to stand at room temperature for the time indicated by TLC monitoring.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Filter the catalyst.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from 95% ethanol.

Mandatory Visualizations

Reaction Pathway

Caption: General reaction pathway for the Knoevenagel condensation.

Experimental Workflow

Caption: A typical experimental workflow for the Knoevenagel condensation.

Applications in Drug Development

The products of the Knoevenagel condensation of this compound, particularly the resulting xanthene derivatives, are of significant interest to drug development professionals. These scaffolds have been investigated for a range of biological activities.

-

Anticancer Activity: Xanthene derivatives have demonstrated promising anti-proliferative activity against various cancer cell lines.[3][4][6] Some have been shown to act as tyrosine kinase inhibitors, a key target in cancer therapy.[3][5] The structural modifications possible through the selection of different aromatic aldehydes allow for the generation of a library of compounds for screening and optimization of anticancer activity.

-

Xanthine (B1682287) Oxidase Inhibition: Knoevenagel adducts of cyclohexane-1,3-dione have been identified as inhibitors of xanthine oxidase.[11] This enzyme plays a crucial role in purine (B94841) metabolism and is a target for drugs treating hyperuricemia and gout.

-

Other Potential Applications: The broader class of Knoevenagel condensation products has been explored for various therapeutic applications, including as anti-inflammatory, antiviral, and antibacterial agents.[3][12]

The synthesis of novel derivatives using this compound as a building block provides a valuable platform for the discovery of new therapeutic agents. The straightforward nature of the Knoevenagel condensation allows for the efficient generation of molecular diversity for biological screening.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Methylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals